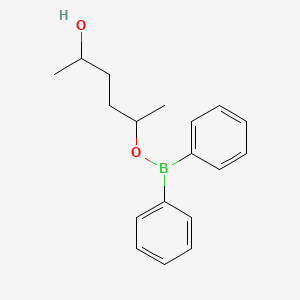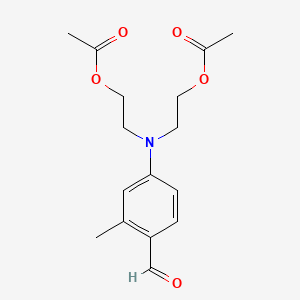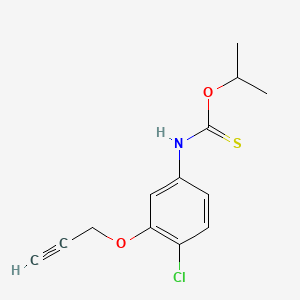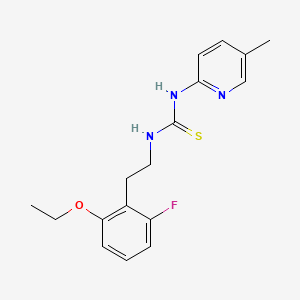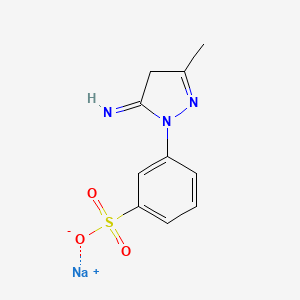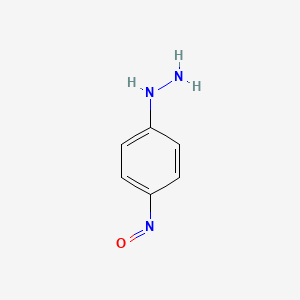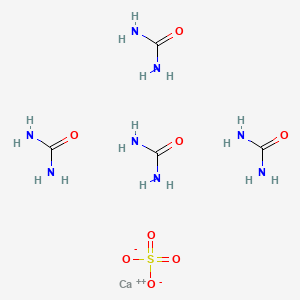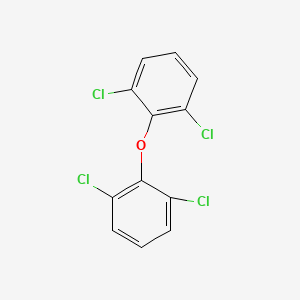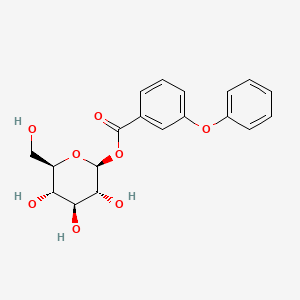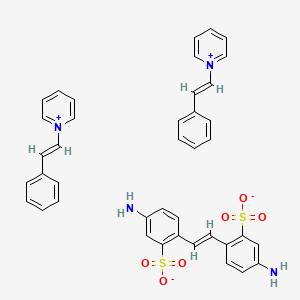
Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is a complex organic compound with the molecular formula C14H12N2O6S2.2C13H12N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diamino-2,2’-stilbene-2,2’-disulfonic acid with styrylpyridinium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and optical brighteners
Wirkmechanismus
The mechanism of action of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and alter their function, leading to various biological effects. It is also known to interact with nucleic acids, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A related compound used in the synthesis of dyes and optical brighteners.
Disodium 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with applications in fluorescence studies
Uniqueness
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is unique due to its dual functionality as both a fluorescent probe and a reactive intermediate in organic synthesis. Its structural properties allow for versatile applications in various scientific fields.
Eigenschaften
CAS-Nummer |
26489-56-5 |
|---|---|
Molekularformel |
C40H36N4O6S2 |
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;1-[(E)-2-phenylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N2O6S2.2C13H12N/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;2*1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);2*1-12H/q;2*+1/p-2/b2-1+;2*12-9+ |
InChI-Schlüssel |
XDSKDHWBQNEWSS-NKJQSFPISA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


